N-(4-bromo-3-methylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
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Description
N-(4-bromo-3-methylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as BRM-2MI and is synthesized using a specific method that involves several steps.
Scientific Research Applications
Structural and Synthetic Applications
Research into similar compounds, such as halogenated N,2-diarylacetamides, has provided insights into their molecular conformations and supramolecular assembly. For example, studies have shown that halogenated acetamides can form chains of rings through a combination of N-H...O and C-H...π(arene) hydrogen bonds, indicating potential for designing molecular structures with specific properties (Nayak et al., 2014). Additionally, the synthesis of novel acetamide derivatives with antimicrobial properties suggests potential applications in developing new antibacterial and antifungal agents (Debnath & Ganguly, 2015).
Biological Activities and Potential Therapeutic Applications
The antimicrobial evaluation of novel azetidine-2-one derivatives of 1H-benzimidazole, including acetamide derivatives, has highlighted their potential as antimicrobial and cytotoxic agents, suggesting possible therapeutic applications (Noolvi et al., 2014). Similarly, research on the synthesis and biological activities of heterocycles via 2-picolinium bromide underscores the versatility of these compounds in generating products with promising biological activity (Darwish, 2008).
Mechanistic Insights and Chemical Reactivity
Investigations into the reactions and mechanisms of related compounds, such as the cyclic tautomer of 3-indoleacetamides, have elucidated pathways for synthesizing complex molecules with potential biological relevance. For instance, the synthesis of Nb-Methyl-4,5,6-tribromo-3-indoleacetamide provides a glimpse into the synthetic versatility of indole and acetamide derivatives for generating biologically active compounds (Hino et al., 1990).
Advanced Materials and Chemical Properties
Research on the modification of benzoxazole derivatives, including bromination and spectroscopic studies, has revealed the impact of structural modifications on the chemical properties and reactivity of such compounds. This has implications for the design of materials and molecules with tailored properties (Aswathy et al., 2017).
properties
IUPAC Name |
N-(4-bromo-3-methylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O2/c1-10-9-12(7-8-14(10)19)21-18(23)17(22)16-11(2)20-15-6-4-3-5-13(15)16/h3-9,20H,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBNUZSNGOBLPHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C(=O)C2=C(NC3=CC=CC=C32)C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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